(E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid
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Overview
Description
(E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid is a complex organic compound characterized by its unique structure, which includes both chloro and bromo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a precursor molecule, followed by oxidation and further halogenation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using bromine and chlorine sources. The reaction is typically carried out in a controlled environment to manage the exothermic nature of halogenation reactions and to ensure the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the halogen substituents or the carbonyl group.
Substitution: Both the chloro and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of halogenated derivatives, while oxidation can introduce additional carbonyl or carboxyl groups.
Scientific Research Applications
(E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Bromochloromethane: A simpler halogenated compound with similar reactivity.
Bromodichloromethane: Another halogenated compound used in similar applications.
Chlorobromoethane: Shares structural similarities and reactivity patterns.
This comprehensive overview highlights the significance of (E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further study and application.
Properties
IUPAC Name |
(E)-4-bromo-2,4-dichloro-3-formylbut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2O3/c6-4(8)2(1-9)3(7)5(10)11/h1,4H,(H,10,11)/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMVKBGCNWLQGT-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=C(C(=O)O)Cl)C(Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)/C(=C(/C(=O)O)\Cl)/C(Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022107 |
Source
|
Record name | (2E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441304-66-1 |
Source
|
Record name | (2E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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